

Application Notes and Protocols: Natamycin in Food Science Research

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Compound of Interest

Compound Name: E235

Cat. No.: B15583110

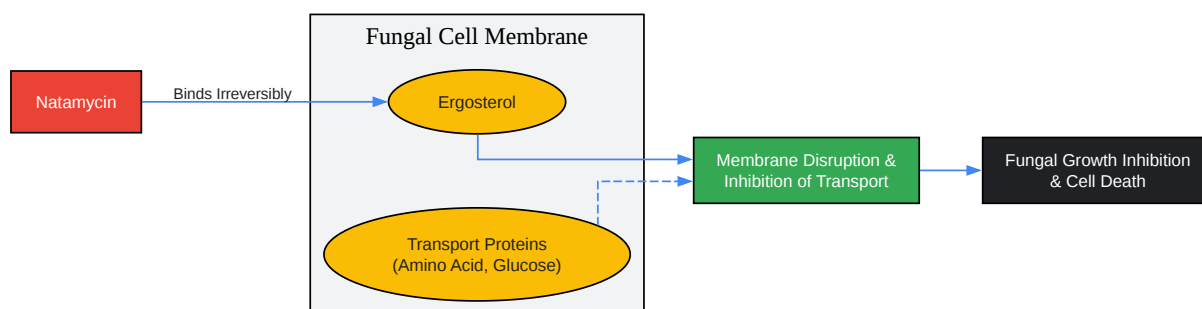
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Natamycin, also known as pimaricin, is a naturally occurring antifungal agent produced by the fermentation of the bacterium *Streptomyces natalensis*.^{[1][2]} It belongs to the polyene macrolide group of antimicrobials and is widely used in the food industry as a preservative (**E235**).^{[2][3]} Its primary function is to inhibit the growth of a broad spectrum of yeasts and molds, which are common culprits of food spoilage.^{[4][5]} Natamycin is recognized as a safe (GRAS) ingredient by regulatory bodies like the FDA and EFSA, making it a preferred choice for clean-label food products.^{[4][6]} Unlike many synthetic preservatives, it is tasteless, odorless, and effective at very low concentrations without affecting beneficial bacteria.^{[2][7]}

Mechanism of Action

Natamycin exerts its antifungal effect through a specific and targeted mechanism. It binds irreversibly to ergosterol, a principal sterol component unique to fungal cell membranes.^{[1][8]} This binding disrupts the membrane's integrity and fluidity.^[1] While some polyenes create pores causing leakage, natamycin's primary action is to inhibit essential cellular processes like amino acid and glucose transport across the plasma membrane, ultimately leading to the cessation of fungal growth and cell death.^{[3][9][10]} This targeted action on ergosterol makes natamycin highly selective, rendering it effective against fungi while having no activity against bacteria, which lack ergosterol in their cell membranes.^{[1][5]}



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Mechanism of action of natamycin against fungi.

Data Presentation: Quantitative Data Summary

The efficacy of natamycin is demonstrated by its low minimum inhibitory concentrations (MICs) against a wide range of spoilage fungi and its effectiveness at low application levels in various food products.

Table 1: Minimum Inhibitory Concentrations (MIC) of Natamycin Against Common Fungi

Fungal Species	Type	Typical MIC Range (µg/mL)	Reference
Aspergillus spp.	Mold	0.5 - 6.0	[4]
Penicillium spp.	Mold	0.5 - 6.0	[4]
Candida spp.	Yeast	1.0 - 5.0	[4]
Saccharomyces cerevisiae	Yeast	1.0 - 5.0	[4]
Fusarium spp.	Mold	0.5 - 6.0	[4]
Most Molds	Mold	0.5 - 6.0	[5]

| Most Yeasts | Yeast | 1.0 - 5.0 |[\[4\]](#) |

Table 2: Application Levels of Natamycin in Various Food Products

Food Product	Typical Application Level	Effect	Reference(s)
Yogurt	5 - 10 mg/kg (ppm)	Extends refrigerated shelf life up to 40 days by inhibiting yeast and mold.	[4] [11] [12]
Cheese (Surface Treatment)	5 - 20 mg/dm ²	Prevents mold growth on the surface, extending shelf life.	[13] [14]
Bread (Surface Spray)	10 - 20 mg/kg (ppm)	Extends shelf life at room temperature by 2-3 days.	[11] [15]
Tortillas	up to 20 mg/kg	Inhibits mold growth.	[4] [16]
Fruit Juices & Beverages	5 - 10 mg/L (ppm)	Prevents fermentation and spoilage by inhibiting yeast and mold.	[11]

| Sausages (Surface Treatment) | E.g., in casing/coating | Inhibits mold and yeast growth on the surface. |[\[11\]](#) |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[\[10\]](#)

Objective: To determine the lowest concentration of natamycin that completely inhibits the visible growth of a target fungus.

Materials:

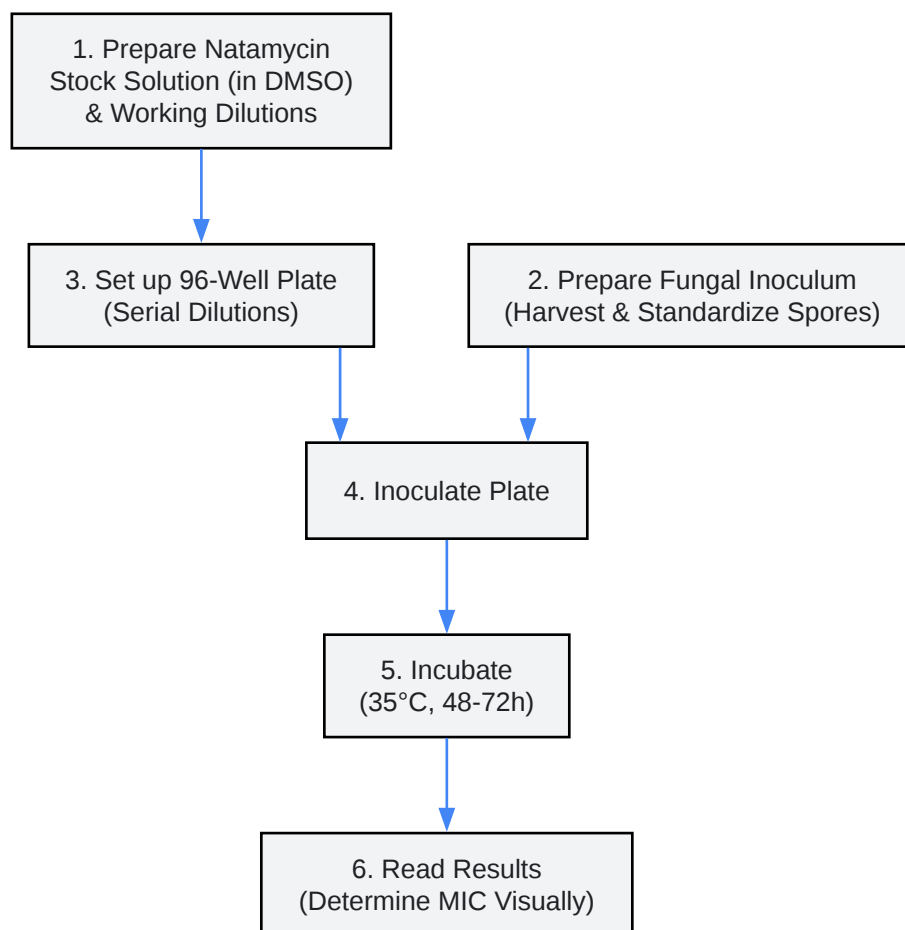
- Natamycin powder
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
- Target fungal isolate (e.g., *Aspergillus niger*)
- Potato Dextrose Agar (PDA) plates
- Sterile 0.85% saline with 0.05% Tween 80
- Sterile 96-well microtiter plates
- Spectrophotometer or hemocytometer
- Incubator (35°C)

Methodology:

- Natamycin Stock Solution Preparation: a. Accurately weigh natamycin powder. b. Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL), as natamycin has low water solubility.[\[10\]](#) c. Further dilute the stock solution in RPMI 1640 medium to achieve the desired starting concentration for serial dilutions.
- Inoculum Preparation: a. Culture the fungal isolate on a PDA plate at 35°C for 5-7 days until sufficient sporulation occurs.[\[10\]](#) b. Harvest conidia by flooding the agar surface with sterile saline/Tween 80 solution and gently scraping with a sterile loop.[\[10\]](#) c. Transfer the conidial suspension to a sterile tube. d. Adjust the suspension to a standardized concentration (e.g., $0.5\text{--}2.5 \times 10^4$ CFU/mL) using a spectrophotometer or hemocytometer.
- Microtiter Plate Setup: a. Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the starting natamycin dilution to well 1. c. Perform a two-

fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10. d. Well 11 serves as the negative (sterility) control (medium only). e. Well 12 serves as the positive (growth) control (medium and inoculum, no natamycin).

- Inoculation and Incubation: a. Inoculate wells 1 through 10 and well 12 with 100 μ L of the standardized fungal inoculum. The final volume in each well will be 200 μ L. b. Seal the plate and incubate at 35°C for 48-72 hours.[17]
- MIC Determination: a. After incubation, visually inspect the wells for turbidity or a fungal pellet at the bottom. b. The MIC is the lowest concentration of natamycin in which there is complete inhibition of visible growth compared to the positive control well.[10][17]



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Experimental workflow for MIC determination.

Protocol 2: Quantification of Natamycin in Cheese by HPLC

This protocol is a generalized method based on several published HPLC procedures for determining natamycin residues in cheese.[\[18\]](#)[\[19\]](#)

Objective: To extract and quantify the concentration of natamycin in a cheese sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

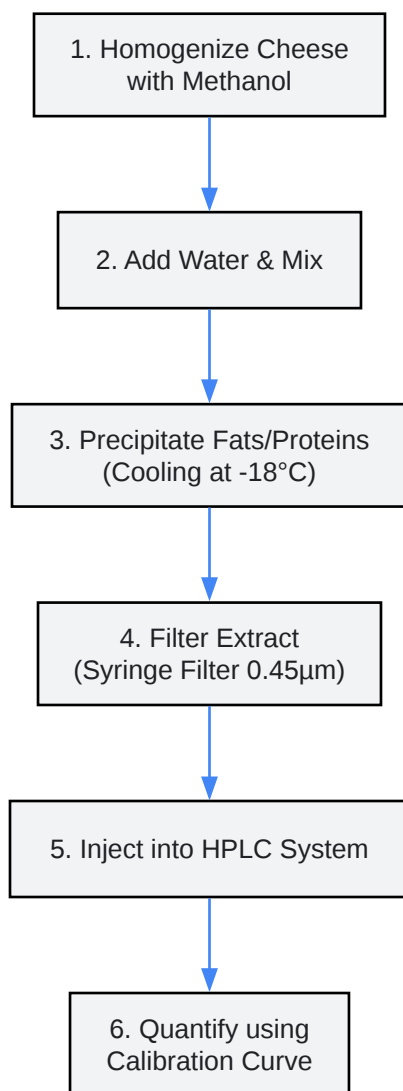
Materials:

- Cheese sample
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Glacial Acetic Acid (optional, for mobile phase)
- Natamycin standard
- Homogenizer or magnetic stirrer
- Centrifuge
- Syringe filters (0.45 μm)
- HPLC system with UV/DAD detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)[\[18\]](#)

Methodology:

- Standard Solution Preparation: a. Prepare a stock solution of natamycin (e.g., 100 $\mu\text{g/mL}$) in methanol. b. Create a series of working standards (e.g., 0.1 to 10 $\mu\text{g/mL}$) by diluting the stock solution with the mobile phase to generate a calibration curve.

- Sample Preparation (Extraction): a. Weigh 10 g of a representative cheese sample into a conical flask.[\[19\]](#) b. Add 100 mL of methanol and stir for 90 minutes using a magnetic stirrer. [\[19\]](#) c. Add 50 mL of deionized water to the solution and mix. d. To precipitate fats and proteins, cool the extract at -18°C for at least 1 hour.[\[20\]](#)[\[21\]](#) e. Filter the cold solution through filter paper to remove precipitates. f. Pass an aliquot of the filtrate through a 0.45 µm syringe filter into an HPLC vial.[\[19\]](#)
- Chromatographic Conditions:
 - Column: X-Terra RP18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[\[18\]](#)
 - Mobile Phase: Acetonitrile:Water (30:70, v/v).[\[18\]](#) Some methods may include 0.1% glacial acetic acid.
 - Flow Rate: 0.8 mL/min.[\[18\]](#)
 - Detection Wavelength: 305 nm (or Diode Array Detection scan).[\[18\]](#)
 - Injection Volume: 20 µL.
 - Column Temperature: 30°C.
- Analysis and Quantification: a. Inject the prepared standards to generate a calibration curve (peak area vs. concentration). b. Inject the prepared cheese sample extract. c. Identify the natamycin peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of natamycin in the sample by interpolating its peak area against the calibration curve. The result is typically expressed in mg/kg of cheese.



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Experimental workflow for HPLC analysis of natamycin.

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